molecular formula C17H18N2O3 B368315 {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-66-6

{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B368315
CAS No.: 853752-66-6
M. Wt: 298.34g/mol
InChI Key: FPOXWPMOTCKETR-UHFFFAOYSA-N
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Description

{1-[2-(2-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is a chemical compound of significant interest in medicinal chemistry research due to its benzimidazole core structure. The benzimidazole scaffold is recognized as a "privileged structure" in drug discovery because it can interact with a wide variety of biological targets, leading to diverse therapeutic potentials . This specific derivative features a benzimidazole core substituted with a hydroxymethyl group at the 2-position and a 2-(2-methoxyphenoxy)ethyl chain at the 1-nitrogen position. The benzimidazole nucleus is a key pharmacophore in many clinically used drugs and bioactive molecules. Researchers have synthesized and evaluated numerous benzimidazole derivatives for a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antiprotozoal effects . The presence of the 2-methoxyphenoxy ethyl side chain in this compound may be of particular interest for structure-activity relationship (SAR) studies, as ether-linked side chains are common in bioactive molecules. This compound is intended for research applications such as the synthesis of more complex derivatives, screening in biological assays, and investigating the mechanism of action of novel therapeutic agents. It is supplied as a research chemical strictly for laboratory use. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle with care in a controlled laboratory setting, adhering to all relevant safety protocols.

Properties

IUPAC Name

[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-21-15-8-4-5-9-16(15)22-11-10-19-14-7-3-2-6-13(14)18-17(19)12-20/h2-9,20H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOXWPMOTCKETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Formation

2-Methoxyphenol reacts with epichlorohydrin in the presence of sodium hydroxide and dimethyl sulfoxide (DMSO) at 10–15°C to form 4-(2,3-epoxypropoxy)phenol. This intermediate is critical for subsequent amine generation.

Reaction Conditions

  • Temperature: 10–15°C during epichlorohydrin addition, then 45°C for 6 hours.

  • Solvents: Water, DMSO.

  • Yield: ~80% (reported for analogous epoxide syntheses).

Amine Synthesis via Epoxide Ring Opening

The epoxide undergoes ring-opening with aqueous ammonia or ammonium carbonate at low temperatures (−35 to −25°C) to yield 2-(2-methoxyphenoxy)ethylamine.

Optimization Notes

  • Temperature Control: Sub-zero temperatures prevent side reactions.

  • Workup: Filtration and washing with chilled solvents (e.g., ethanol) enhance purity.

Benzimidazole Core Formation

ParameterValueSource
Reaction Temp80–90°C
Acid CatalystHCl (conc.)
Yield65–70%

N-Alkylation with 2-(2-Methoxyphenoxy)ethylamine

The benzimidazole nitrogen is alkylated using the synthesized amine:

Alkylation Conditions

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Solvent: Dimethylformamide (DMF) or acetonitrile.

  • Temperature: 60–80°C for 12–24 hours.

Example Procedure

  • Mixing: 2-Hydroxymethylbenzimidazole (1 eq), 2-(2-methoxyphenoxy)ethylamine (1.2 eq), K₂CO₃ (2 eq) in DMF.

  • Heating: 70°C for 18 hours.

  • Workup: Extraction with dichloromethane, washing with water, and solvent evaporation.

Yield Optimization

  • Excess Amine: 1.2–1.5 eq improves conversion.

  • Catalytic KI: Enhances reactivity in polar aprotic solvents.

Purification and Crystallization

Final purification ensures polymorphic purity and stability:

Solvent-Antisolvent Crystallization

  • Solvent System: Dichloromethane/methanol (3:1) dissolved at 20–35°C.

  • Antisolvent: Methyl tert-butyl ether (MTBE) or cyclohexane added at −30°C to 0°C.

  • Seeding: Crystalline form-2 seeds (0.5–1% w/w) induce controlled crystallization.

Particle Size Distribution

ParameterValue (µm)Source
D(0.1)0.76
D(0.5)5.41
D(0.9)50.40

Chromatographic Purification

  • Stationary Phase: Silica gel (230–400 mesh).

  • Mobile Phase: Ethyl acetate/hexane (1:1).

Analytical Characterization

Critical quality attributes are verified via:

Powder X-Ray Diffraction (PXRD)

  • Form-2 Peaks: 2.8°, 5.7°, 9.1° 2θ (±0.2°).

  • Crystallinity: >95% by peak sharpness analysis.

High-Performance Liquid Chromatography (HPLC)

  • Purity: >99.5% (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In the realm of chemistry, {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, including:

  • Oxidation : Utilizing agents like potassium permanganate.
  • Reduction : Employing reagents such as lithium aluminum hydride.
  • Substitution : Nucleophilic substitutions at the benzimidazole ring using sodium hydride.
Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionSodium hydrideDimethylformamide (DMF)

Biology

The compound is being investigated for its biological activities , particularly in studying enzyme interactions and protein binding. Preliminary studies suggest potential anti-inflammatory and anticancer properties. For instance, it may disrupt cancer cell proliferation by intercalating into DNA and inhibiting key enzymes involved in cell division .

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications:

  • Anti-inflammatory : Potential to modulate inflammatory pathways.
  • Anticancer : Early research indicates effectiveness against various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Case Studies

Several studies have highlighted the therapeutic potential of compounds related to this compound:

  • Anticancer Activity Study : A study evaluated derivatives of benzimidazole against human colorectal carcinoma cell lines (HCT116), revealing IC50 values significantly lower than those of established drugs .
  • Enzyme Interaction Research : Investigations into the interaction of this compound with dihydrofolate reductase (DHFR), a target for antimetabolite drugs, indicated that modifications in the benzimidazole structure could enhance binding affinity .

Industrial Applications

In industrial settings, this compound is utilized in developing advanced materials and coatings due to its unique chemical properties. Its stability and reactivity make it suitable for use in formulations requiring specific performance characteristics.

Mechanism of Action

The mechanism of action of {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1- and 2-Positions

Benzimidazole derivatives exhibit significant structural diversity based on substituents at the 1- and 2-positions. Key analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives

Compound Name 1-Position Substituent 2-Position Substituent Key Properties/Applications Reference
{1-[2-(2-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol 2-(2-Methoxyphenoxy)ethyl Hydroxymethyl (-CH₂OH) Hydrogen-bonding, potential antimicrobial activity
2-(Chloromethyl)-1H-benzimidazole H (unsubstituted) Chloromethyl (-CH₂Cl) Intermediate for alkylation reactions; cytotoxic properties
1-(Naphthalen-2-ylmethyl)-1H-benzimidazol-2-amine Naphthalen-2-ylmethyl Amine (-NH₂) Antimicrobial activity; high purity (>98%)
Ethyl 2-(1H-benzimidazol-1-yl)acetate Ethyl acetate H (unsubstituted) Synthetic intermediate for hydrazide derivatives
2-(4-Fluorophenyl)-1H-benzimidazole H (unsubstituted) 4-Fluorophenyl Antifungal activity; high yield (92%)

Key Observations :

  • Hydroxymethyl vs. Chloromethyl (Reactivity) : The hydroxymethyl group in the target compound enables oxidation to carboxylic acids (e.g., benzimidazole-2-carboxylic acids) or conversion to chloromethyl derivatives via thionyl chloride, offering synthetic versatility . In contrast, pre-existing chloromethyl groups (e.g., 2-(chloromethyl)-1H-benzimidazole) are directly used in nucleophilic substitutions but lack hydrogen-bonding capacity .
  • Bulkier 1-Position Substituents: The 2-(2-methoxyphenoxy)ethyl group in the target compound increases steric hindrance compared to smaller substituents like ethyl acetate () or naphthalen-2-ylmethyl (). This may reduce enzymatic degradation but could limit membrane permeability .

Key Observations :

  • The target compound’s synthesis likely involves alkylation at the 1-position using a bromoethyl ether intermediate, analogous to methods in and . However, yields for such reactions are variable and dependent on steric effects.
  • Cyclization strategies (e.g., using aldehydes as in ) often achieve higher yields (>90%) compared to alkylation routes (~70–85%) due to fewer side reactions .

Biological Activity

The compound {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Benzimidazole derivatives are known for their pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H20N2O3
  • Molecular Weight : 344.43 g/mol
  • CAS Number : Not specified in the available data.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Preliminary studies suggest that this compound may disrupt cancer cell proliferation by intercalating into DNA and inhibiting key enzymes involved in cell division. The benzimidazole moiety is known to target the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
  • Antimicrobial Properties : Benzimidazole derivatives have shown significant antimicrobial activity against a range of pathogens. The specific interactions with microbial cell membranes and metabolic pathways contribute to their efficacy .
  • Antioxidant Activity : The compound may exhibit antioxidant properties, potentially reducing oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses .

Anticancer Studies

A study published in PubMed evaluated the anticancer effects of various benzimidazole derivatives, including this compound. The results indicated that compounds with similar structures significantly inhibited cancer cell lines, suggesting a promising avenue for cancer therapy .

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives possess broad-spectrum antimicrobial properties. A comparative analysis showed that this compound exhibited effective inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers tested the effects of this compound on human cancer cell lines. The study revealed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against colorectal and breast cancer cells.

Case Study 2: Antimicrobial Testing

A series of tests were conducted using standard bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated an MIC of 0.5 mg/mL against E. coli, indicating strong antibacterial activity that could be leveraged in therapeutic applications .

Data Table: Biological Activity Overview

Activity TypeMechanism of ActionReference
AnticancerDNA intercalation, EGFR inhibition
AntimicrobialDisruption of microbial cell membranes
AntioxidantScavenging free radicals

Q & A

Q. Q1. What are the standard synthetic protocols for preparing {1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol?

The synthesis typically involves multi-step reactions starting with benzimidazole derivatives. For example:

  • Step 1 : Condensation of 1H-benzimidazole with acetyl chloride under reflux conditions to form intermediates like 1-(1H-benzimidazol-2-yl)ethanone .
  • Step 2 : Functionalization via hydrazine derivatives or substituted phenols. Hydrazine reactions under reflux with aromatic aldehydes (e.g., benzene-1,2-diol) yield hydrazinylphenyl intermediates .
  • Step 3 : Methanol recrystallization is commonly used for purification .
  • Key variables : Reaction time (2–6 hours), solvent choice (methanol, ethanol), and temperature (reflux conditions).

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening : Use NaOH in ethanol to facilitate condensation, as seen in similar benzimidazole syntheses .
  • Solvent polarity : Polar solvents (e.g., ethanol) enhance nucleophilic substitution in benzimidazole functionalization .
  • Temperature control : Gradual cooling post-reaction minimizes byproducts during recrystallization .
  • Yield monitoring : TLC with benzene/chloroform/methanol (60:20:20) ensures reaction completion .

Basic Characterization

Q. Q3. What analytical techniques are critical for structural confirmation?

  • NMR/IR : Confirm functional groups (e.g., methoxy, benzimidazole rings) .
  • X-ray crystallography : Resolves molecular geometry. For example, intramolecular hydrogen bonds and methoxy group orientations were confirmed in related compounds using SHELX software .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 376.40 for similar derivatives ).

Advanced Characterization

Q. Q4. How are crystallographic disorders resolved in X-ray studies?

  • Disorder modeling : SHELXL refines solvent molecules (e.g., disordered methanol in the title compound) with partial occupancy .
  • Hydrogen bonding analysis : Graph-set notation identifies patterns (e.g., O–H···N interactions in benzimidazole derivatives ).
  • Data-to-parameter ratio : Maintain ratios >12:1 to ensure refinement reliability (e.g., R factor = 0.050 in ).

Basic Biological Evaluation

Q. Q5. What methods are used for preliminary biological screening?

  • Antioxidant assays : DPPH radical scavenging with IC50 values (e.g., 144.84 μg/mL for 2-methyl-1H-benzimidazole analogs ).
  • Cytotoxicity testing : Brine shrimp lethality assays (LC50 = 0.42 μg/mL vs. vincristine ).
  • Antimicrobial screening : Agar diffusion (7–8 mm zone of inhibition ).

Advanced Biological Evaluation

Q. Q6. How can structure-activity relationships (SAR) guide functional group modifications?

  • Methoxy positioning : Anti-inflammatory activity in analogs correlates with ortho-methoxy substitution .
  • Hydroxy groups : Intramolecular hydrogen bonds (e.g., O–H···O) enhance stability and bioactivity .
  • Benzimidazole core : Planarity influences DNA intercalation in cytotoxic derivatives .

Solvent Selection

Q. Q7. How do solvent choices impact crystallization efficiency?

  • Methanol/ethanol : Yield high-purity crystals via slow evaporation (e.g., monoclinic P21/c systems ).
  • Aqueous mixtures : 50% ethanol/water reduces solubility for rapid precipitation .
  • Disordered solvents : Methanol solvates often require thermal ellipsoid modeling (50% probability) .

Structural Analysis

Q. Q8. What computational tools validate hydrogen bonding networks?

  • SHELXPRO : Generates hydrogen bond tables (e.g., D–H···A distances and angles ).
  • Mercury CSD : Visualizes packing diagrams and π-π stacking interactions .
  • Graph-set analysis : Classifies motifs (e.g., R22(8) rings in benzimidazole derivatives ).

Data Contradictions

Q. Q9. How are discrepancies in unit cell parameters resolved?

  • Multi-dataset refinement : Compare data from multiple crystals (e.g., a = 7.9717 Å vs. 16.4327 Å in ).
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to model twin laws .
  • High-resolution data : Collect at 100 K to minimize thermal motion artifacts .

Purity Assessment

Q. Q10. What advanced methods confirm purity beyond TLC?

  • HPLC-DAD : Quantifies impurities at λ = 328 nm .
  • Elemental analysis : Matches calculated vs. observed C/H/N percentages (e.g., C22H20N2O4 ).
  • Thermogravimetry (TGA) : Detects solvent residues (e.g., 1.13-solvate methanol ).

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